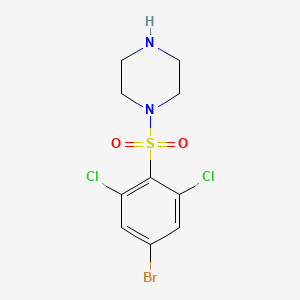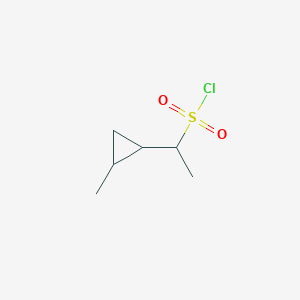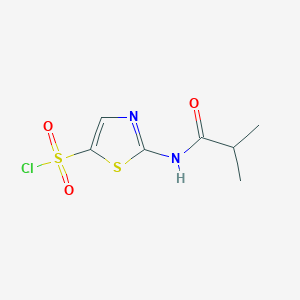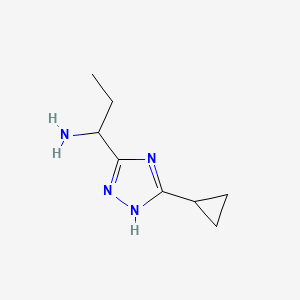![molecular formula C12H13F3N2 B13184397 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses a ketone and a phenylhydrazine under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the trifluoromethylation of an indole precursor using reagents like CF3SO2Na .
Industrial Production Methods
Industrial production of such compounds often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique pharmacological profile.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another compound with a trifluoromethyl group, but with a thiophene ring instead of an indole ring.
®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine: Contains a trifluoromethyl group and a phenyl ring, differing in the core structure.
Uniqueness
The uniqueness of 2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine lies in its indole core structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H13F3N2 |
|---|---|
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
2-[5-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2/c1-7-2-3-10-9(6-7)8(4-5-16)11(17-10)12(13,14)15/h2-3,6,17H,4-5,16H2,1H3 |
Clave InChI |
ZBCYDLSYRBPNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)







![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)




